(S)-1-(4-Chlorophenyl)butan-1-amine
Description
Significance of Chiral 1-Arylalkylamines as Fundamental Building Blocks in Advanced Chemical Synthesis
Chiral 1-arylalkylamines are a critical class of compounds in organic chemistry, serving as indispensable building blocks for the synthesis of a vast number of biologically active molecules. sciencedaily.comreachemchemicals.com Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems. nih.govnih.gov Proteins, enzymes, and receptors are themselves chiral, and as a result, they often interact differently with the two enantiomers (non-superimposable mirror images) of a chiral drug molecule. nih.gov This enantioselectivity can lead to one enantiomer having the desired therapeutic effect, while the other may be less active, inactive, or even cause detrimental side effects. nih.govnih.gov
The amine functional group is a key feature in a multitude of natural products, pharmaceuticals, and advanced materials. numberanalytics.com Its basicity and nucleophilicity allow it to participate in a wide range of chemical transformations, making it a versatile handle for molecular construction. When combined with a stereogenic center, as in 1-arylalkylamines, it provides a scaffold for creating complex, three-dimensional molecules with precise spatial arrangements of atoms. reachemchemicals.com This is crucial in drug design, where the specific 3D shape of a molecule dictates its ability to bind to a biological target. nih.gov The synthesis of enantiomerically pure amines is therefore a primary focus for chemists in the pharmaceutical and agrochemical industries. researchgate.net
Contextual Importance of the 4-Chlorophenyl Moiety in the Design of Chemical Structures
The inclusion of a 4-chlorophenyl group in a molecule is a common strategy in medicinal chemistry and drug design. The chlorine atom, being a halogen, can significantly influence the physicochemical properties of a compound. It is an electronegative and lipophilic atom, and its presence on the phenyl ring can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Overview of Key Research Trajectories and Challenges Associated with Optically Pure Amines
The synthesis of optically pure amines presents several challenges for organic chemists. numberanalytics.com Traditional chemical methods for amine synthesis, such as the alkylation of ammonia, often lead to a mixture of primary, secondary, and tertiary amines, and in the case of chiral amines, a racemic mixture of enantiomers. masterorganicchemistry.comopenstax.org Separating these mixtures can be difficult and costly.
Current research is focused on developing highly selective and efficient methods for the asymmetric synthesis of amines. Key research trajectories include:
Biocatalysis: The use of enzymes, particularly transaminases, has emerged as a powerful tool for the synthesis of optically pure amines. nih.govdocumentsdelivered.com These enzymes can catalyze the transfer of an amino group to a ketone with high stereoselectivity, often yielding the desired enantiomer in high purity. sciencedaily.comdocumentsdelivered.com However, challenges such as unfavorable reaction equilibria and cofactor instability still need to be addressed. researchgate.netnih.govdocumentsdelivered.com
Asymmetric Catalysis: The development of chiral metal catalysts and organocatalysts for the enantioselective reduction of imines or the direct amination of other functional groups is an active area of research. These methods offer a high degree of control over the stereochemical outcome of the reaction.
Chiral Resolution: While the direct asymmetric synthesis is often preferred, the resolution of racemic mixtures remains a viable strategy. This can be achieved through crystallization with a chiral resolving agent or by chiral chromatography.
The overarching goals in this field are to develop methods that are not only highly selective but also scalable, cost-effective, and environmentally sustainable. numberanalytics.com The ability to access enantiomerically pure amines like (S)-1-(4-Chlorophenyl)butan-1-amine is crucial for advancing drug discovery and materials science. sciencedaily.comnumberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)butan-1-amine |
InChI |
InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3/t10-/m0/s1 |
InChI Key |
PLUVSGOQNUXJGX-JTQLQIEISA-N |
Isomeric SMILES |
CCC[C@@H](C1=CC=C(C=C1)Cl)N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Methodologies for the Stereoselective Synthesis of S 1 4 Chlorophenyl Butan 1 Amine
Enantioselective Synthesis Approaches
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or prochiral starting material. This is most often accomplished by using a chiral catalyst or a chiral auxiliary to influence the stereochemical outcome of the reaction.
Asymmetric Catalytic Hydrogenation Strategies for Imines and Enamides
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral amines. okayama-u.ac.jp This technique involves the reduction of a prochiral imine or enamine precursor using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, present in substoichiometric amounts, creates a chiral environment that directs the hydrogenation to occur preferentially on one face of the double bond, leading to the desired enantiomer.
The success of asymmetric hydrogenation hinges on the design of the chiral catalyst, which typically consists of a transition metal center (such as rhodium, iridium, or ruthenium) and a chiral organic ligand. okayama-u.ac.jp A vast array of chiral ligands has been developed to achieve high enantioselectivity for a broad range of substrates.
Rhodium (Rh) Complexes: Rhodium-based catalysts, often featuring chiral diphosphine ligands like BINAP, have been instrumental in the asymmetric hydrogenation of various unsaturated compounds. okayama-u.ac.jp For the synthesis of chiral amines, Rh-catalyzed hydrogenation of enamides has proven to be a highly effective method.
Iridium (Ir) Complexes: Iridium catalysts have emerged as particularly effective for the asymmetric hydrogenation of imines. nih.gov Complexes of iridium with chiral phosphine-oxazoline (PHOX) ligands or other P,N-ligands have shown high activity and enantioselectivity for the reduction of N-aryl and N-alkyl imines. organic-chemistry.org The development of iridium catalysts with spiro phosphine-amine-phosphine ligands has enabled the challenging asymmetric hydrogenation of dialkyl imines. nih.gov
Ruthenium (Ru) Complexes: Ruthenium catalysts are also widely used for the asymmetric hydrogenation of both ketones and imines. nih.gov Chiral Ru-diamine complexes, in particular, have demonstrated remarkable efficiency and enantioselectivity in the hydrogenation of aromatic ketones, which are precursors to the corresponding chiral amines via reductive amination. rsc.org
The general mechanism for transition-metal-catalyzed imine hydrogenation often involves the coordination of the imine to the chiral metal complex, followed by the transfer of a hydride from the metal to the imine carbon and subsequent reductive elimination to release the chiral amine product.
Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation
| Ligand Family | Metal Commonly Used | Typical Substrate |
| BINAP and derivatives | Ru, Rh | Ketones, Enamides |
| PHOX ligands | Ir | Imines |
| Chiral Diamines | Ru, Ir | Ketones, Imines |
| Spiro-PNP ligands | Ir | Dialkyl Imines |
This table presents general classes of ligands and their common applications in asymmetric hydrogenation.
The precursor for the asymmetric hydrogenation to (S)-1-(4-Chlorophenyl)butan-1-amine would typically be an imine, such as N-aryl or N-sulfonyl-1-(4-chlorophenyl)butan-1-imine, or an enamine derivative. The choice of the N-substituent on the imine can significantly influence the reactivity and the enantioselectivity of the hydrogenation.
While asymmetric hydrogenation is a powerful tool, its success is highly dependent on the specific substrate-catalyst pairing. The electronic and steric properties of the substrate must be compatible with the chiral environment of the catalyst to achieve high enantioselectivity. For instance, the presence of functional groups that can coordinate to the metal catalyst can either enhance or inhibit the reaction. Functional groups that can poison the catalyst, such as certain sulfur-containing moieties, can present a challenge. nih.gov
A common precursor for the imine is the corresponding ketone, 1-(4-chlorophenyl)butan-1-one. matrix-fine-chemicals.com This ketone can be condensed with an amine to form the imine in situ, which is then hydrogenated. The direct asymmetric reductive amination of ketones is a highly efficient one-pot process for synthesizing chiral amines.
Table 2: Illustrative Examples of Asymmetric Hydrogenation of Imines
| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |
| N-(1-Phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S)-f-Binaphane | 95% ee | nih.gov |
| N-Diphenylphosphinyl ketimines | [RuCl₂(p-cymene)]₂ / (R,R)-Ts-DPEN | up to >99% ee | organic-chemistry.org |
| Cyclic Imines | Chiral Diazaphosphenium Triflate | up to 97:3 er | nih.govsci-hub.se |
This table shows examples of asymmetric hydrogenation for substrates structurally related to the precursors of the target compound, illustrating the high enantioselectivities achievable with modern catalyst systems.
Stereoselective Nucleophilic Additions to Iminium Intermediates
An alternative and widely employed strategy for the synthesis of chiral amines is the stereoselective addition of nucleophiles to imines or iminium ions. When a chiral auxiliary is attached to the imine nitrogen, the addition of an achiral nucleophile proceeds diastereoselectively.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. osi.lv After the desired stereocenter has been created, the auxiliary is removed to yield the enantiomerically enriched product.
A highly successful and widely used chiral auxiliary for amine synthesis is tert-butanesulfinamide, developed by Ellman. yale.edu Condensation of (R)- or (S)-tert-butanesulfinamide with the precursor ketone, 1-(4-chlorophenyl)butan-1-one, would yield the corresponding N-tert-butanesulfinyl imine. The sulfinyl group then directs the nucleophilic addition to one of the diastereotopic faces of the imine.
The stereochemical outcome of the addition is generally predictable, with the nucleophile attacking from the face opposite to the bulky tert-butyl group of the sulfinyl moiety. After the addition, the sulfinyl group can be readily cleaved under acidic conditions to afford the free chiral amine.
The nucleophiles used in these diastereoselective additions are typically organometallic reagents, such as organolithium or Grignard reagents. nih.gov For the synthesis of this compound, the precursor would be an imine derived from 4-chlorobenzaldehyde (B46862) and a chiral amine auxiliary, to which a propyl Grignard or propyl lithium reagent would be added.
Alternatively, and more commonly, the precursor is an N-sulfinyl imine derived from 1-(4-chlorophenyl)ethanone, and a methyl Grignard or methyl lithium reagent is added. The choice of the organometallic reagent and reaction conditions can influence the diastereoselectivity of the addition. The addition of Grignard reagents to N-sulfinyl imines has been shown to proceed with high diastereoselectivity for a range of substrates. nih.gov
Table 3: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
| Imine Substrate (from ketone) | Organometallic Reagent | Diastereomeric Ratio (dr) | Reference |
| N-Sulfinyl imine of Acetophenone | EtMgBr | 94:6 | nih.gov (analogous system) |
| N-Sulfinyl imine of 4-Methoxyacetophenone | MeMgBr | 98:2 | nih.gov (analogous system) |
| N-Sulfinyl imine of 3-Pentanone | PhLi | >98:2 | nih.gov (analogous system) |
This table provides representative data for the diastereoselective addition of organometallic reagents to N-tert-butanesulfinyl imines derived from ketones structurally similar to the precursor of the target compound.
Chiral Resolution Techniques for Racemic 1-(4-Chlorophenyl)butan-1-amine (B1646809)
Chiral resolution separates the enantiomers of a racemic mixture of 1-(4-chlorophenyl)butan-1-amine. While this approach has an inherent maximum yield of 50% for the desired enantiomer in its simplest form, it remains a common and practical method, especially on an industrial scale. rsc.org
This classical resolution technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. advanceseng.comlibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org
The choice of the chiral resolving agent is critical for a successful resolution. For the resolution of a basic compound like 1-(4-chlorophenyl)butan-1-amine, common resolving agents are chiral carboxylic acids or sulfonic acids. Examples of such agents include tartaric acid, mandelic acid, and camphorsulfonic acid. The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution.
The optimization of the resolution process involves screening different resolving agents and solvents to find the combination that provides the highest diastereomeric excess and yield of the desired salt. Temperature and concentration are also key parameters that are fine-tuned to maximize the efficiency of the crystallization.
Table 3: Common Chiral Resolving Agents for Amines
| Resolving Agent | Type of Acid |
| (+)-Tartaric Acid | Dicarboxylic Acid |
| (-)-Mandelic Acid | α-Hydroxy Acid |
| (+)-Camphor-10-sulfonic Acid | Sulfonic Acid |
| (-)-O,O'-Dibenzoyltartaric Acid | Dicarboxylic Acid Derivative |
To overcome the 50% yield limitation of classical resolution, deracemization techniques can be employed. These methods convert the unwanted enantiomer into the desired one, allowing for a theoretical yield of 100%.
While specific applications to 1-(4-chlorophenyl)butan-1-amine are not widely documented, technologies like Viedma ripening could potentially be applied. Viedma ripening is an attrition-enhanced deracemization process where the crystalline phase and the solution phase are continuously equilibrated in the presence of a racemizing agent, leading to the exclusive crystallization of one enantiomer.
Enzymatic resolutions offer high selectivity and mild reaction conditions. wikipedia.org
Kinetic Resolution: In an enzymatic kinetic resolution, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the racemic amine at a much faster rate than the other. google.com This results in a mixture of the acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated. For instance, a lipase like Candida antarctica lipase B (CALB) could be used to selectively acylate the (R)-enantiomer of 1-(4-chlorophenyl)butan-1-amine, leaving the desired (S)-enantiomer unreacted. nih.gov
Dynamic Kinetic Resolution (DKR): DKR combines enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer. nih.govacs.orgacs.orgwikipedia.org This allows for the conversion of the entire racemic starting material into a single enantiomer of the product, achieving a theoretical yield of 100%. A typical DKR of a racemic amine involves a lipase for the stereoselective acylation and a metal catalyst (e.g., a ruthenium complex) to racemize the unacylated amine. acs.orgacs.org This approach could theoretically be applied to produce the acylated precursor of this compound in high yield and enantiomeric excess.
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Identification and Application of Biocatalysts (e.g., Lipases) for Enantioselective Acylation
Biocatalysis has emerged as a powerful and green alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov For the production of chiral amines like this compound, a common and effective method is the kinetic resolution of a racemic mixture via enantioselective acylation catalyzed by enzymes, particularly lipases. sigmaaldrich.com
The fundamental principle of this method involves the enzyme's ability to selectively catalyze the acylation of one enantiomer in the racemic amine mixture at a much faster rate than the other. In a typical lipase-catalyzed resolution, the racemic amine is reacted with an acyl donor. The lipase, acting as a chiral catalyst, preferentially acylates the (R)-enantiomer, converting it into an amide. This leaves the desired this compound largely unreacted. The resulting mixture, containing the (S)-amine and the (R)-amide, can then be separated by standard physical methods like extraction or chromatography.
Several lipases have been identified as effective biocatalysts for the kinetic resolution of a wide array of chiral amines. sigmaaldrich.com While specific studies on 1-(4-Chlorophenyl)butan-1-amine are not extensively detailed in public literature, the high efficiency of lipases in resolving structurally similar aryl amines, such as (S)-1-phenylbutylamine, suggests their applicability. frontiersin.org The BASF ChiPros™ process, for example, utilizes lipase-catalyzed acetylation for the large-scale resolution of various alkyl amines with high efficiency. sigmaaldrich.comfrontiersin.org
Table 1: Common Biocatalysts and Their Applications in Enantioselective Synthesis
| Biocatalyst | Typical Application | Relevant Findings |
|---|---|---|
| Candida antarctica Lipase B (CALB) | Kinetic resolution of secondary alcohols and amines via acylation. | Known for broad substrate specificity and high enantioselectivity. Often used in dynamic kinetic resolution processes. rsc.org |
| Candida rugosa Lipase (CRL) | Enantioselective acetylation and hydrolysis of various chiral compounds, including diols. ncku.edu.tw | Demonstrates high regio- and stereoselectivity in acylation reactions. ncku.edu.tw |
| Pseudomonas fluorescens Lipase | Kinetic resolution of chiral compounds via transesterification. nih.gov | Can be immobilized on supports to enhance stability and reusability. nih.gov |
Process Optimization for High Enantiomeric Purity and Conversion in Biocatalytic Systems
Achieving high enantiomeric purity (enantiomeric excess, e.e.) and high conversion are the primary goals in optimizing a biocatalytic resolution process. mdpi.com Several reaction parameters must be carefully controlled and optimized to maximize the efficiency of the lipase-catalyzed acylation. These factors include temperature, pH, enzyme and substrate concentrations, and the nature of the solvent and acyl donor. mdpi.com
Process optimization is a multi-faceted challenge, as factors affecting the reaction are often interdependent. mdpi.com For instance, increasing the temperature may enhance the reaction rate but can also lead to enzyme denaturation and reduced stability. researchgate.net Similarly, high substrate concentrations can lead to substrate inhibition, reducing the enzyme's catalytic efficiency. researchgate.net Methodologies such as Response Surface Methodology (RSM) are powerful statistical tools used to study the interactions between these variables and identify the optimal reaction conditions to achieve high conversion and e.e. mdpi.comresearchgate.net
Immobilization of the biocatalyst is another key strategy for process optimization. researchgate.net Attaching the enzyme to a solid support can significantly improve its stability over a wider range of pH and temperatures, prevent enzyme leaching, and facilitate its separation from the reaction mixture, allowing for catalyst recycling and continuous process operation. nih.govresearchgate.net
Table 2: Key Parameters for Optimizing Biocatalytic Resolution
| Parameter | Effect on Process | Optimization Goal |
|---|---|---|
| Temperature | Affects reaction rate and enzyme stability. | Find optimal balance for sufficient rate and minimal enzyme deactivation. researchgate.net |
| pH | Influences the enzyme's catalytic activity and stability. | Maintain the optimal pH for the specific lipase being used. researchgate.net |
| Enzyme Loading | Higher concentration can increase the reaction rate. | Use the minimum amount required for efficient conversion to reduce costs. researchgate.net |
| Substrate Conc. | High concentrations can cause substrate inhibition. | Determine the highest possible concentration that does not significantly inhibit the enzyme. researchgate.net |
| Solvent | Affects enzyme activity and substrate solubility. | Select a non-polar organic solvent that maintains high enzyme enantioselectivity. |
| Immobilization | Enhances enzyme stability and allows for reuse. | Develop robust immobilization techniques for cost-effective, continuous processes. nih.govresearchgate.net |
Chromatographic Chiral Separation Techniques (e.g., Chiral HPLC, SFC, HSCCC)
When biocatalytic resolution is not employed, or for the analytical determination of enantiomeric purity, direct separation of enantiomers using chiral chromatography is the method of choice. mz-at.de Enantiomers have identical physical properties in an achiral environment, making their separation by standard chromatography impossible. mz-at.de Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chromatographyonline.com
Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. The most successful and broadly applicable CSPs are based on polysaccharides, such as cellulose (B213188) and amylose (B160209), derivatized with various phenyl carbamates. chromatographyonline.comwindows.netnih.gov These phases can recognize a wide range of chiral molecules through a combination of interactions like hydrogen bonding, dipole-dipole, and π-π interactions. scas.co.jp The separation can be performed in different modes, including normal-phase, reversed-phase, and polar organic mode, with the choice of mobile phase significantly influencing the selectivity and resolution. chromatographyonline.comnih.gov
Supercritical Fluid Chromatography (SFC) SFC has emerged as a powerful alternative to HPLC, particularly for preparative separations. nih.govselvita.com This technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase component, mixed with a small amount of an organic modifier like methanol. SFC offers several advantages over HPLC, including faster separations, higher efficiency, and significantly reduced consumption of toxic organic solvents, making it a "greener" technology. chromatographyonline.comchromatographyonline.comselvita.com For the separation of primary amines, SFC often provides comparable or even better selectivity than HPLC, with the added benefits of improved peak shapes and faster column equilibration. chromatographyonline.comnih.gov
High-Speed Counter-Current Chromatography (HSCCC) HSCCC is a form of liquid-liquid partition chromatography that does not use a solid support matrix. Instead, it relies on partitioning the analyte between two immiscible liquid phases. While a powerful tool for separating natural products and other complex mixtures, its application for the specific chiral separation of amines like 1-(4-Chlorophenyl)butan-1-amine is less commonly documented compared to the widespread use of HPLC and SFC with polysaccharide-based CSPs.
Table 3: Comparison of Chiral HPLC and SFC for Amine Separation
| Feature | Chiral HPLC | Chiral SFC |
|---|---|---|
| Primary Mobile Phase | Organic solvents (e.g., hexane, ethanol) or aqueous buffers. chromatographyonline.com | Supercritical CO2. selvita.com |
| Analysis Speed | Generally slower. nih.gov | 3 to 5 times faster than HPLC. chromatographyonline.com |
| Solvent Consumption | High, especially in normal-phase mode. | Significantly lower, more environmentally friendly. selvita.com |
| Efficiency & Resolution | High efficiency. | Often provides improved resolution and better peak symmetry. chromatographyonline.comnih.gov |
| Column Equilibration | Can be time-consuming. | Rapid equilibration. selvita.com |
| Applicability | Broadly applicable for analytical and preparative scales. nih.gov | Particularly advantageous for high-throughput and preparative scale separations. nih.govselvita.com |
Chemical Transformations and Derivatization Reactions of S 1 4 Chlorophenyl Butan 1 Amine
N-Functionalization Reactions of the Amine Moiety
The primary amine group in (S)-1-(4-chlorophenyl)butan-1-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups that can modulate its chemical and biological properties.
The N-alkylation of primary amines can be challenging due to the potential for overalkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, several strategies have been developed for the selective mono-alkylation of primary amines, which could be applied to this compound.
One such strategy is self-limiting alkylation , which relies on careful control of reaction conditions to favor the formation of the secondary amine. acs.org For highly reactive alkylating agents, such as methyl iodide or primary benzyl (B1604629) iodides, using a lower reaction temperature can prevent overalkylation. acs.org Another approach involves using a competitive deprotonation/protonation strategy where the reactant primary amine is selectively deprotonated and the newly formed, more basic secondary amine remains protonated and thus unreactive towards further alkylation. rsc.org
Boron-catalyzed N-alkylation represents a metal-free alternative for the selective alkylation of amines. nih.govnih.gov In this method, a boron-based catalyst facilitates the reaction between an amine and a carboxylic acid in the presence of a silane (B1218182) reducing agent. nih.govnih.gov This approach has been successfully applied to the synthesis of various medicinal compounds and offers good functional-group compatibility. nih.govacs.org The mechanism involves the condensation of the amine and carboxylic acid to form an amide, which is then reduced by the silane, catalyzed by the boron species. nih.govacs.org
| Strategy | Key Features | Potential Reagents | References |
|---|---|---|---|
| Self-Limiting Alkylation | Controlled conditions to favor mono-alkylation. | Alkyl halides (e.g., methyl iodide, benzyl bromide) at controlled temperatures. | acs.org |
| Competitive Deprotonation/Protonation | Selective deprotonation of the primary amine. | Amine hydrobromides and alkyl bromides. | rsc.org |
| Boron-Catalyzed Alkylation | Metal-free, good functional group tolerance. | Carboxylic acids and a silane reducing agent (e.g., PhSiH3) with a boron catalyst (e.g., B(C6F5)3). | nih.govnih.govacs.org |
The primary amine of this compound can readily undergo acylation, sulfonylation, and carbamoylation to form the corresponding amides, sulfonamides, and ureas. These reactions are typically high-yielding and proceed under mild conditions.
Acylation is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Sulfonylation involves the reaction of the amine with a sulfonyl chloride, typically in the presence of a base like pyridine. This reaction leads to the formation of a stable sulfonamide linkage.
Carbamoylation can be carried out by treating the amine with an isocyanate, which adds to the amine to form a urea (B33335) derivative. researchgate.net Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also produce ureas. The reaction of primary amine salts with phosgene at elevated temperatures can yield carbamoyl (B1232498) chlorides and subsequently isocyanates. google.com
| Reaction | Reagent Type | Product |
|---|---|---|
| Acylation | Acyl chloride (RCOCl) or Acid anhydride ((RCO)2O) | Amide |
| Sulfonylation | Sulfonyl chloride (RSO2Cl) | Sulfonamide |
| Carbamoylation | Isocyanate (R-N=C=O) | Urea |
Transformations Involving the Butane (B89635) Carbon Skeleton
Transformations of the butane carbon skeleton of this compound are less commonly reported. However, based on general organic chemistry principles, certain reactions could be envisioned. For instance, oxidation of the benzylic C-H bond at the C1 position could potentially lead to the corresponding ketone, although this would require harsh conditions and may compete with oxidation of the amine. Functionalization of the other positions on the butane chain (C2, C3, C4) would likely require more complex multi-step synthetic sequences.
Electrophilic Aromatic Substitution and Functionalization of the Chlorophenyl Ring
The chlorophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. The directing effects of the two substituents on the ring, the chloro group and the 1-aminobutyl group, will determine the position of the incoming electrophile. The chloro group is a deactivating, ortho-, para-director, while the alkylamino group (likely protonated under acidic EAS conditions to an ammonium group) is a deactivating, meta-director. The interplay of these effects will dictate the regioselectivity of the substitution.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring. For p-chlorotoluene, nitration yields a mixture of 4-chloro-2-nitrotoluene (B43163) and 4-chloro-3-nitrotoluene. vedantu.comgoogle.com A similar outcome could be expected for this compound.
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeCl3, AlCl3) would introduce another halogen atom onto the ring. youtube.comyoutube.com
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group.
Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride and a Lewis acid catalyst. Friedel-Crafts acylation of chlorobenzene (B131634) with acetyl chloride yields a mixture of 2-chloroacetophenone (B165298) and 4-chloroacetophenone, with the para isomer being the major product. youtube.com
Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst.
It is important to note that the amine group may need to be protected (e.g., as an amide) before carrying out some of these reactions to prevent side reactions and to modify its directing effect.
| Reaction | Typical Reagents | Potential Product | References for Analogy |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | Nitro-substituted derivative | vedantu.comgoogle.com |
| Halogenation | X2 (X=Cl, Br), Lewis Acid | Halo-substituted derivative | youtube.comyoutube.com |
| Sulfonation | SO3, H2SO4 | Sulfo-substituted derivative | - |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | Acyl-substituted derivative | youtube.com |
Conversion to Related Chemical Scaffolds
The structure of this compound can serve as a starting point for the synthesis of various heterocyclic systems. While classical reactions like the Pictet-Spengler wikipedia.orgyoutube.comyoutube.com and Bischler-Napieralski wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org reactions are typically used for the synthesis of tetrahydroisoquinolines from β-arylethylamines, analogous cyclization strategies could potentially be adapted for the γ-arylpropylamine structure of the title compound to form larger heterocyclic rings.
For instance, intramolecular cyclization of N-(4,4-diethoxybutyl)imines, which are structurally related to derivatives of the title compound, can lead to the formation of 3-substituted pyrrolidine (B122466) derivatives. rsc.org Furthermore, primary amines can be used in the synthesis of N-heterocycles through reactions with diols or dihalides. organic-chemistry.org For example, a one-pot synthesis of nitrogen-containing heterocycles can be achieved by the microwave-assisted cyclocondensation of primary amines with alkyl dihalides. organic-chemistry.org
Derivatization Strategies for Analytical Characterization and Chemical Tagging
For analytical purposes, particularly for gas chromatography (GC), it is often necessary to derivatize polar compounds like this compound to increase their volatility and improve their chromatographic behavior. researchgate.net Since this compound is chiral, derivatization can also be used to separate the enantiomers on a chiral GC column.
A common strategy is to react the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. nih.gov Reagents such as (S,S)-N-trifluoroacetylproline anhydride or N-trifluoroacetyl-L-prolyl chloride (TPC) are used to derivatize chiral amines for this purpose. researchgate.netnih.gov The resulting diastereomeric amides have different physical properties and can be resolved by GC.
Alternatively, achiral derivatization can be employed to improve the chromatographic properties for analysis on a chiral column. sigmaaldrich.com This typically involves a two-step process of esterification (if a carboxylic acid group were present) followed by acylation of the amine group with reagents like trifluoroacetic anhydride (TFAA) or acetic anhydride. sigmaaldrich.com
| Derivatizing Agent | Purpose | Derivative Formed | References |
|---|---|---|---|
| (S,S)-N-Trifluoroacetylproline anhydride | Formation of diastereomers for separation on achiral column | Diastereomeric amides | nih.gov |
| N-Trifluoroacetyl-L-prolyl chloride (TPC) | Formation of diastereomers for separation on achiral column | Diastereomeric amides | researchgate.net |
| Trifluoroacetic anhydride (TFAA) | Achiral derivatization for analysis on a chiral column | Trifluoroacetamide | sigmaaldrich.com |
Reagents for Chromophoric and Fluorogenic Labeling of Amines
Several reagents are commonly employed to label primary amines like this compound, thereby facilitating their detection. These reagents react with the amine group to form a derivative with strong ultraviolet (UV) absorption or fluorescence properties.
Phenyl Isothiocyanate (PITC)
Phenyl isothiocyanate is a well-established reagent for the derivatization of primary and secondary amines prior to high-performance liquid chromatography (HPLC) analysis. The reaction involves the nucleophilic attack of the amine on the isothiocyanate group, forming a phenylthiourea (B91264) derivative. This derivative possesses a strong chromophore, allowing for sensitive UV detection. While PITC is a common derivatizing agent, other reagents are often favored for their higher sensitivity. thermofisher.comsci-hub.box
o-Phthalaldehyde (OPA)
o-Phthalaldehyde is a highly sensitive fluorogenic labeling reagent that reacts specifically with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to yield intensely fluorescent isoindole derivatives. huji.ac.ilnih.govinterchim.fr This reaction is rapid and allows for the detection of amines at picomole levels. nih.gov The resulting derivatives are, however, not always stable. interchim.fr OPA is widely used for the pre-column derivatization of amines in HPLC. thermofisher.comsci-hub.box The reaction is typically carried out in a borate (B1201080) buffer. thermofisher.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl)
9-Fluorenylmethyl chloroformate is another popular reagent for the derivatization of primary and secondary amines. researchgate.netresearchgate.net It reacts with the amine to form a highly fluorescent and UV-active derivative. scientificlabs.co.uksigmaaldrich.com The FMOC group provides a strong chromophore and fluorophore, enabling sensitive detection in HPLC. scientificlabs.co.uksigmaaldrich.com The derivatization is typically performed in a borate buffer at an alkaline pH. nih.gov The resulting FMOC-adducts are stable, which is advantageous for automated analysis of multiple samples. sci-hub.boxnih.gov
Table 1: Comparison of Common Derivatization Reagents for Amines
| Reagent | Abbreviation | Functional Group Reactivity | Detection Method | Key Features |
| Phenyl Isothiocyanate | PITC | Primary and Secondary Amines | UV | Forms stable phenylthiourea derivatives. |
| o-Phthalaldehyde | OPA | Primary Amines (in presence of a thiol) | Fluorescence | Highly sensitive, rapid reaction, but derivatives may have limited stability. huji.ac.ilnih.govinterchim.fr |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence, UV | Forms stable and highly fluorescent derivatives. scientificlabs.co.uksigmaaldrich.comnih.gov |
Methods for Enhancing Detection and Separation in Chromatographic Analyses
The derivatization of this compound is a key strategy for improving its detection and separation in various chromatographic techniques, including HPLC and supercritical fluid chromatography (SFC).
The primary goal of derivatization in this context is to introduce a tag that enhances the analyte's response to the detector. For instance, attaching a fluorophore through derivatization with reagents like OPA or FMOC-Cl significantly increases the sensitivity of fluorescence detection, allowing for the quantification of very low concentrations of the amine. thermofisher.comhuji.ac.ilnih.gov Similarly, introducing a strong chromophore facilitates sensitive UV detection. rsc.org
Derivatization can also improve the chromatographic separation of enantiomers. By reacting a chiral amine with a chiral derivatizing agent, a pair of diastereomers is formed. These diastereomers have different physical properties and can often be separated on a non-chiral stationary phase.
Furthermore, derivatization can be used to improve the peak shape and resolution in chromatographic separations. For chiral amines, the use of acidic additives in the mobile phase, such as trifluoroacetic acid or methanesulfonic acid, can improve chiral recognition and lead to better separation on chiral stationary phases. chromatographyonline.comresearchgate.net The formation of imine derivatives with reagents like 3-hydroxypyridine-2-carboxaldehyde (B112167) has also been shown to enhance the chromatographic separation and stereochemical analysis of chiral amines. researchgate.net In some cases, derivatization can alter the polarity of the analyte, which can be advantageous for certain chromatographic modes. nih.gov For instance, converting a polar amine into a less polar derivative can be beneficial for gas chromatography. nih.gov
Recent developments have also explored the use of novel derivatization tags to improve detection in SFC-MS. For example, derivatization with N-(4-aminophenyl)piperidine has been shown to significantly enhance the detection of organic acids, a principle that could be applied to other classes of compounds. nih.gov Fluorescent indicator displacement assays, in combination with circular dichroism, offer a high-throughput method to determine both the concentration and enantiomeric excess of chiral amines. nih.gov
Advanced Stereochemical Analysis and Purity Assessment of S 1 4 Chlorophenyl Butan 1 Amine
Methodologies for Absolute Configuration Determination
Determining the exact spatial arrangement of atoms, or absolute configuration, at the chiral center of (S)-1-(4-Chlorophenyl)butan-1-amine is essential. The following methods are considered definitive for this purpose.
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, and by extension, its absolute configuration. nih.gov The technique relies on the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound.
For a chiral molecule like this compound, the key to determining its absolute configuration is the phenomenon of anomalous dispersion (or resonant scattering). researchgate.neted.ac.uk This effect, which occurs when the X-ray energy is near the absorption edge of an atom, causes a breakdown of Friedel's law, meaning the intensities of diffraction spots with indices (h,k,l) are no longer identical to those of (-h,-k,-l). researchgate.net The presence of the chlorine atom in the molecule is advantageous, as heavier atoms produce a stronger anomalous scattering signal, making the absolute configuration easier to determine with confidence. mit.edu
Since this compound is a liquid or low-melting solid at room temperature, it must first be converted into a suitable crystalline derivative. A common strategy for amines is the formation of a salt with a chiral or achiral acid, such as a hydrochloride salt, which often yields high-quality crystals suitable for analysis. researchgate.net The analysis of the resulting diffraction data allows for the calculation of the Flack parameter, a value that provides a high degree of confidence in the assignment of the correct enantiomer. mit.edu
Table 1: Key Principles of Absolute Configuration Determination by X-ray Crystallography
| Principle | Description | Relevance to this compound |
|---|---|---|
| Single Crystal Requirement | The method requires a well-ordered, single crystal of the analyte or a suitable derivative. researchgate.net | Derivatization into a salt (e.g., hydrochloride) is typically necessary to obtain crystals. |
| Anomalous Dispersion | The differential scattering of X-rays by electrons near an atom's absorption edge allows for the distinction between enantiomers. researchgate.net | The chlorine atom provides a sufficiently strong anomalous signal for reliable determination. mit.edu |
| Bijvoet Method | This method utilizes the intensity differences between specific pairs of reflections (Bijvoet pairs) to establish the absolute structure. researchgate.net | This is the standard analytical approach applied once a suitable crystal and diffraction data are obtained. |
| Flack Parameter | A parameter refined during crystallographic analysis that should converge to 0 for the correct absolute structure and 1 for the inverted structure. mit.edu | Provides a statistical measure of confidence in the final stereochemical assignment. |
Chiroptical spectroscopy techniques, including Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), provide powerful, non-destructive methods for determining absolute configuration in the solution phase. wikipedia.org
VCD spectroscopy measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. hindsinstruments.com Since enantiomers have mirror-image VCD spectra (equal in magnitude but opposite in sign), this technique is exquisitely sensitive to chirality. bruker.comresearchgate.net The absolute configuration of this compound can be determined by comparing its experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum mechanical calculations, such as Density Functional Theory (DFT). wikipedia.org A match between the experimental spectrum and the calculated spectrum for the (S)-configuration provides a confident assignment.
ECD spectroscopy operates on a similar principle but measures the differential absorption of circularly polarized light in the ultraviolet-visible range, corresponding to electronic transitions. nih.gov It is particularly useful for molecules with chromophores, such as the chlorophenyl group in the target compound. The combination of experimental ECD data with computational modeling offers another robust route to assigning the absolute configuration. nih.gov
Table 2: Comparison of VCD and ECD for Stereochemical Analysis
| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
|---|---|---|
| Spectral Range | Infrared (4000-400 cm⁻¹) | Ultraviolet-Visible (190-800 nm) |
| Molecular Process | Differential absorption during molecular vibrations. hindsinstruments.com | Differential absorption during electronic transitions. nih.gov |
| Key Advantage | Provides rich structural information from the entire molecule's vibrational modes. wikipedia.org | High sensitivity for molecules containing chromophores. |
| Methodology | Comparison of experimental spectrum with DFT-calculated spectrum of a known configuration. wikipedia.org | Comparison of experimental spectrum with computationally predicted spectrum. nih.gov |
Techniques for Enantiomeric Excess Determination
Once the absolute configuration is known, it is crucial to determine the enantiomeric purity, or enantiomeric excess (ee), of a sample. Chromatographic and spectroscopic methods are the primary tools for this analysis.
Chiral HPLC is the most widely used technique for separating enantiomers and determining their relative proportions. yakhak.org The method employs a column packed with a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. scas.co.jp
A variety of CSPs are available, with polysaccharide-based phases being particularly versatile and effective for separating a broad range of chiral compounds, including amines. windows.netnih.gov These CSPs, often derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions. nih.gov For the separation of a basic amine like this compound, the choice of mobile phase is critical. Normal-phase, reversed-phase, or polar organic modes can be employed, and the addition of acidic or basic modifiers can significantly improve peak shape and resolution. nih.gov
Table 3: Common Chiral Stationary Phases for Amine Separation
| CSP Type | Example Commercial Name | Typical Recognition Mechanism |
|---|---|---|
| Polysaccharide (Cellulose) | Chiralcel® OD, Chiralcel® OJ | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves. nih.gov |
| Polysaccharide (Amylose) | Chiralpak® AD, Chiralpak® AS | Similar to cellulose but with different 3D structure, offering complementary selectivity. nih.gov |
| Protein-Based | CHIRALPAK® AGP | Hydrophobic and polar interactions within the chiral protein structure. uma.es |
| Pirkle-Type | SUMICHIRAL OA-2000 | π-acid/π-base interactions, hydrogen bonding, dipole stacking. scas.co.jp |
NMR spectroscopy can be adapted to determine enantiomeric excess by introducing a chiral auxiliary that induces a diastereomeric differentiation of the enantiomers in the NMR tube. nih.gov This results in the appearance of separate signals for each enantiomer, the integration of which directly yields the enantiomeric ratio.
There are two main approaches:
Chiral Solvating Agents (CSAs): These agents, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol (TFAE), form rapid and reversible diastereomeric complexes with the analyte enantiomers through non-covalent interactions. nih.govresearchgate.net This association creates a different magnetic environment for each enantiomer, leading to resolved signals in the ¹H NMR spectrum. nih.gov
Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). libretexts.org They form diastereomeric complexes with the amine, and the paramagnetic nature of the lanthanide ion induces large chemical shift differences between the signals of the two enantiomers, often simplifying the analysis. researchgate.net
Chiral Derivatizing Agents (CDAs): These agents react covalently with the amine to form stable diastereomers. For instance, Mosher's acid chloride or newer phosphazane-based reagents can be used. frontiersin.orgnih.gov The resulting diastereomers have distinct chemical shifts in ¹H, ¹⁹F, or ³¹P NMR spectra, allowing for precise quantification. frontiersin.orgnih.gov
Table 4: NMR Methods for Enantiomeric Excess Determination
| Method | Reagent Type | Interaction | Resulting Species | NMR Signal |
|---|---|---|---|---|
| Chiral Solvating Agent (CSA) | e.g., BINOL, TFAE nih.govresearchgate.net | Non-covalent | Transient Diastereomeric Solvates | Separated signals for enantiomers |
| Chiral Shift Reagent (CSR) | e.g., Eu(hfc)₃ libretexts.org | Lewis acid-base complex | Transient Diastereomeric Complexes | Large separation of signals |
| Chiral Derivatizing Agent (CDA) | e.g., Mosher's Acid frontiersin.org | Covalent | Stable Diastereomers | Distinct spectra for each diastereomer |
For analytes that are volatile and thermally stable, or can be made so through derivatization, chiral gas chromatography (GC) is a powerful high-resolution technique for enantiomeric excess determination. sci-hub.se The separation is achieved using a capillary column coated with a chiral stationary phase.
Cyclodextrin (B1172386) derivatives are the most common and effective CSPs for GC. gcms.cznih.gov These cyclic oligosaccharides have a chiral cavity that allows for enantioselective inclusion and surface interactions. For an amine like this compound, derivatization of the amino group, for example by acylation, is often performed to block the polar N-H group, thereby improving volatility and peak shape. sci-hub.se The choice of the specific cyclodextrin derivative (e.g., substituted β- or γ-cyclodextrin) is crucial for achieving baseline separation of the enantiomers. gcms.cz
Table 5: Selected Chiral GC Stationary Phases and Applications
| Stationary Phase Class | Example | Separation Principle | Suitability for Amines |
|---|---|---|---|
| Cyclodextrin Derivatives | 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin nih.gov | Inclusion in the chiral cavity, hydrogen bonding, dipole interactions. ed.gov | High, especially after N-acylation to improve volatility. |
| Chiral Metal Complexes | bis[(1R)-3-(heptafluorobutyryl)-camphorate]-Ni²⁺ | Chiral ligand exchange chromatography. ed.gov | Effective for underivatized primary and secondary amines. |
| Amino Acid Derivatives | Chirasil-L-Val nih.gov | Diastereomeric interactions via hydrogen bonding and dipole forces. | Used for derivatized amino acids, applicable to derivatized amines. |
Theoretical and Computational Investigations of S 1 4 Chlorophenyl Butan 1 Amine
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. The potential energy surface (PES) is a mathematical map that describes the energy of a molecule as a function of its geometry.
For (S)-1-(4-Chlorophenyl)butan-1-amine, the key degrees of freedom for conformational changes include the rotation around the C-C bonds of the butyl chain and the C-N bond of the amine group, as well as the rotation of the 4-chlorophenyl group relative to the rest of the molecule. A computational PES scan involves systematically changing these dihedral angles and calculating the corresponding energy at each point, typically using quantum mechanical methods.
The results of such an analysis would reveal the lowest-energy conformers (global and local minima on the PES) and the energy barriers for interconversion between them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how flexible it is, which in turn influences its physical properties and biological interactions. For example, a potential energy surface was computed for a related type of molecule using the B3P86/6-31+g(d) approximation as a function of key dihedral angles, revealing multiple energy minima corresponding to different stable conformers. researchgate.net
Quantum Chemical Studies
Quantum chemical studies use the principles of quantum mechanics to calculate the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.netresearchgate.net By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other properties. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the optimized ground-state geometry. researchgate.net
From this optimized structure, various electronic properties and reactivity descriptors can be calculated. These parameters provide insights into the molecule's stability, and where it is most likely to undergo a chemical reaction.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT Note: This table presents typical parameters derived from DFT calculations. The values are illustrative for a molecule of this type.
| Parameter | Symbol | Significance |
| Total Energy | E | Thermodynamic stability of the molecule. |
| Dipole Moment | µ | Measure of the overall polarity of the molecule. |
| Ionization Potential | I | The energy required to remove an electron. |
| Electron Affinity | A | The energy released when an electron is added. |
| Electronegativity | χ | The ability of the molecule to attract electrons. |
| Chemical Hardness | η | Resistance to change in electron distribution. nih.gov |
| Chemical Softness | S | Reciprocal of hardness, indicates reactivity. nih.gov |
| Electrophilicity Index | ω | A measure of the electrophilic character of a molecule. researchgate.net |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govnih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted onto the molecule's surface, with different colors indicating different electrostatic potential values.
Red regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these would be concentrated around the electronegative nitrogen and chlorine atoms. researchgate.netresearchgate.net
Blue regions represent positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. These would be found around the hydrogen atoms of the amine group. researchgate.netresearchgate.net
Green regions denote neutral or near-zero potential.
The MEP map provides a powerful visual tool for predicting how the molecule will interact with other charged or polar species. researchgate.net
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized, one-center (lone pairs) and two-center (bonds) orbitals that correspond to the familiar Lewis structure representation. q-chem.com This method provides quantitative insight into the bonding and intramolecular interactions within a molecule. wisc.edu
A key aspect of NBO analysis is the study of charge delocalization, which is quantified through second-order perturbation theory. researchgate.net This analysis reveals stabilizing interactions between filled "donor" NBOs and empty "acceptor" NBOs. For this compound, significant interactions would be expected, such as:
The delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding orbitals (acceptor NBOs) of adjacent C-C and C-H bonds. This type of hyperconjugative interaction stabilizes the molecule. wisc.eduacadpubl.eu
Delocalization of π electrons from the chlorophenyl ring into adjacent σ* antibonding orbitals.
The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the delocalization. Larger E(2) values signify stronger interactions and greater molecular stability. acadpubl.eu
Table 2: Representative Donor-Acceptor Interactions from NBO Analysis Note: This table illustrates the type of data obtained from an NBO analysis for a molecule like this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP (1) N | σ* (C-C) | High | n → σ* (Hyperconjugation) |
| LP (1) N | σ* (C-H) | Moderate | n → σ* (Hyperconjugation) |
| π (C-C)phenyl | σ* (C-C)chain | Low | π → σ* (Conjugation) |
| LP (3) Cl | σ* (C-C)phenyl | Moderate | n → σ* (Hyperconjugation) |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
While quantum chemical calculations are excellent for single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent like water. ulisboa.ptnih.gov MD simulations model the movements and interactions of every atom in a system over time based on classical mechanics. mdpi.com
For this compound, an MD simulation would involve placing one or more molecules in a simulation box filled with solvent molecules (e.g., water). The simulation would track the trajectory of each atom, providing insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and dynamics of the hydration shell around the amine and phenyl groups. researchgate.net
Conformational Dynamics: How the molecule's conformation changes over time in solution, and which conformers are most prevalent.
Transport Properties: The simulation can be used to calculate properties like the diffusion coefficient, which describes how the molecule moves through the solvent.
Intermolecular Interactions: The strength and lifetime of hydrogen bonds between the amine group and water molecules can be quantified. libretexts.org
These simulations provide a bridge between the microscopic details of atomic interactions and the macroscopic properties of the substance in solution. ulisboa.pt
Applications and Role As a Chemical Intermediate in Synthesis
Precursor in the Synthesis of Complex Chiral Pharmaceutical Intermediates and Analogues
The primary application of (S)-1-(4-Chlorophenyl)butan-1-amine lies in its role as a precursor for the synthesis of complex chiral molecules, particularly those with potential pharmaceutical applications. The amine functionality provides a key reactive site for the introduction of various substituents and for the construction of larger molecular frameworks. The inherent chirality of the molecule is crucial, as the biological activity of many pharmaceutical compounds is dependent on their specific stereoisomeric form.
The synthesis of chiral amines is a significant focus in medicinal chemistry, as over 80% of all drugs and drug candidates contain an amine functional group. yale.edu Many of these are chiral and can be challenging to prepare. yale.edu The use of pre-synthesized chiral building blocks like this compound can simplify the synthetic route to the target molecule, avoiding the need for challenging asymmetric synthesis or chiral resolution steps at a later stage.
Utilization as a Chiral Ligand or Auxiliary in Catalytic Asymmetric Reactions
Chiral amines and their derivatives are frequently employed as ligands in metal-catalyzed asymmetric reactions or as chiral auxiliaries to control the stereochemical outcome of a reaction. yale.eduuwindsor.ca A chiral ligand coordinates to a metal center, creating a chiral environment that directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product. uwindsor.ca Similarly, a chiral auxiliary can be temporarily attached to a substrate, directing a subsequent chemical transformation before being cleaved. nih.gov
While direct research on this compound as a ligand or auxiliary is not extensively documented in publicly available literature, its structural motifs are common in effective chiral ligands and auxiliaries. The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis to improve the efficiency and selectivity of existing reactions and to enable new transformations. yale.edu
Table 1: Examples of Chiral Ligand Types and Their Applications
| Ligand Type | Metal | Reaction Type |
| Semicorrins | Co, Rh, Pd, Cu | Cyclopropanation, Hydrosilylation |
| Bis(oxazolines) | Cu, Zn, Mg | Diels-Alder, Aldol, Michael Additions |
| Phosphines (e.g., BINAP) | Ru, Rh | Asymmetric Hydrogenation |
| Salen Complexes | Cr, Mn, Co | Asymmetric Epoxidation, Aziridination |
Building Block in the Construction of Functionalized Aryl-Containing Scaffolds
The 4-chlorophenyl group in this compound provides a versatile handle for further functionalization through various cross-coupling reactions. The chlorine atom can be substituted using transition-metal-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, as well as alkynes and amines.
This capability makes this compound a valuable building block for the construction of diverse libraries of functionalized aryl-containing scaffolds. These scaffolds can then be further elaborated to generate novel compounds for screening in various biological assays.
Analog Development for Structure-Activity Relationship (SAR) Studies in Related Chemical Classes
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying different parts of a molecule and assessing the impact on its activity, researchers can identify key structural features responsible for the desired biological effect and optimize the properties of a lead compound. nih.gov
This compound can serve as a key starting material for the synthesis of analogs in SAR studies. For instance, the amine group can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. The 4-chlorophenyl group can also be modified, as described in the previous section, to explore the effect of different aromatic substituents on activity. This systematic modification allows for the exploration of the chemical space around a particular pharmacophore.
Table 2: Potential Modifications of this compound for SAR Studies
| Modification Site | Reaction Type | Potential New Functional Groups |
| Amino Group | Acylation | Amides, Carbamates, Ureas |
| Amino Group | Alkylation | Secondary and Tertiary Amines |
| Amino Group | Reductive Amination | Substituted Amines |
| 4-Chlorophenyl Group | Suzuki Coupling | Aryl, Heteroaryl groups |
| 4-Chlorophenyl Group | Sonogashira Coupling | Alkynes |
| 4-Chlorophenyl Group | Buchwald-Hartwig Amination | Substituted Anilines |
Role in Multicomponent Reaction Development (e.g., A3-coupling)
Multicomponent reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. MCRs are highly convergent and atom-economical, making them attractive for the rapid generation of molecular complexity and the construction of compound libraries.
The A3-coupling (alkyne-aldehyde-amine coupling) is a well-known MCR that produces propargylamines. In this reaction, an alkyne, an aldehyde, and an amine are coupled, typically in the presence of a metal catalyst. This compound is a suitable amine component for such reactions. The use of a chiral amine in an A3-coupling can lead to the formation of chiral propargylamines, which are valuable intermediates in the synthesis of various nitrogen-containing compounds.
The development of new MCRs and the expansion of the scope of existing ones is an active area of research. The use of functionalized and chiral building blocks like this compound in these reactions can provide access to a wide range of structurally diverse and stereochemically defined molecules.
In Vitro Molecular Interaction Mechanisms of S 1 4 Chlorophenyl Butan 1 Amine Analogues
Investigation of Binding Mechanisms with Defined Molecular Targets (e.g., Enzymes, Receptors)
Analogues of (S)-1-(4-Chlorophenyl)butan-1-amine have been investigated for their ability to bind to various molecular targets, including monoamine transporters. These transporters, which include the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET), are critical for regulating neurotransmitter levels in the synaptic cleft.
One area of investigation has been on tropane (B1204802) analogues, which share structural similarities with the core this compound scaffold. Studies have shown that these analogues can exhibit high affinity for the dopamine transporter. For instance, certain N-substituted benztropine (B127874) analogues have demonstrated potent dopamine uptake inhibition. matrix-fine-chemicals.com The binding of these compounds to the transporter protein blocks the reuptake of dopamine from the synapse, thereby increasing its extracellular concentration.
Furthermore, research into other chlorophenyl-containing compounds provides evidence for a broader range of potential molecular targets. For example, the compound taranabant (B1681927), which contains a 4-chlorophenyl group, has been identified as an inverse agonist for the cannabinoid-1 (CB1) receptor. researchgate.net This interaction is characterized by specific hydrogen bonding and interactions with aromatic residues within the receptor's binding pocket. researchgate.net While not direct analogues of this compound, these findings suggest that the chlorophenyl moiety can play a significant role in the binding to various receptor types.
Table 1: Binding Affinities of Selected Analogues at Monoamine Transporters
| Compound/Analogue | Target | Binding Affinity (Kᵢ, nM) |
| N-substituted benztropine analogue | Dopamine Transporter (DAT) | 12-50 |
Note: Data presented is based on available research on related analogue series and may not be directly representative of all this compound analogues.
Elucidation of Chemical Structure-Activity Relationships at the Molecular Level
Understanding the relationship between a compound's chemical structure and its biological activity is a cornerstone of medicinal chemistry. For analogues of this compound, structure-activity relationship (SAR) studies aim to identify which chemical modifications lead to enhanced potency, selectivity, or altered functional activity.
At the molecular level, these relationships are often elucidated through a combination of experimental binding assays and computational modeling techniques such as molecular docking. These studies can reveal the precise interactions between the ligand and its molecular target.
For example, in studies of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, which are related to the chlorophenyl-amine structure, comparative molecular field analysis (CoMFA) has been used to understand the structural features necessary for optimal binding to the dopamine transporter. matrix-fine-chemicals.com These analyses have highlighted the importance of hydrophobicity and the conformational preferences of the molecule in determining its binding affinity. matrix-fine-chemicals.com
Molecular docking studies with other chlorophenyl-containing ligands, such as taranabant at the CB1 receptor, have provided detailed insights into the binding mode. These studies have shown the formation of a crucial hydrogen bond between the amide NH of taranabant and the hydroxyl group of a serine residue (S7.39)383 within the receptor. researchgate.net The two phenyl rings of the molecule engage in interactions with a cluster of aromatic residues, while the trifluoromethyl-pyridine ring interacts with other specific residues. researchgate.net Such detailed molecular-level understanding is critical for the rational design of new analogues with improved properties.
Biochemical Pathways Influenced by Analogous Chemical Structures within Controlled In Vitro Systems
The interaction of a compound with its molecular target can trigger a cascade of downstream events, influencing various biochemical pathways within a cell. In vitro studies in controlled systems are essential for dissecting these effects.
For compounds that act as monoamine reuptake inhibitors, a primary biochemical consequence is the modulation of signaling pathways regulated by these neurotransmitters. For example, increasing the extracellular concentration of serotonin by inhibiting its reuptake can lead to the activation of various serotonin receptors. This, in turn, can influence intracellular signaling cascades, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway.
Furthermore, the interaction of substrates with monoamine transporters can influence the trafficking of the transporter itself. Studies have shown that substrates of the dopamine transporter, such as amphetamine and dopamine, can synergize with protein kinase C (PKC)-dependent ubiquitination to increase the clathrin-mediated endocytosis of the transporter. This process represents a cellular mechanism for regulating the number of transporters on the cell surface and thus modulating neurotransmitter uptake capacity.
While direct studies on the biochemical pathways influenced by this compound analogues are limited, the known interactions of related compounds with monoamine transporters suggest that their primary effects in vitro would be on neurotransmitter-related signaling and transporter regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
